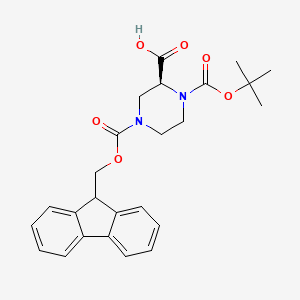

2-(N-Boc-aminooxy)-2-methylpropan-1-ol

Overview

Description

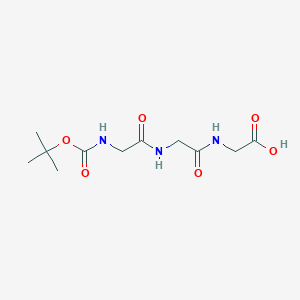

2-(N-Boc-aminooxy)-2-methylpropan-1-ol (also known as Boc-AOMP) is an organic compound used in a variety of scientific research applications. It is a derivative of aminooxyacetic acid, and is used as a building block in organic synthesis. Boc-AOMP is a versatile reagent that can be used to synthesize a variety of compounds, including peptides and peptidomimetics. It is also used in a number of biochemical and physiological studies.

Scientific Research Applications

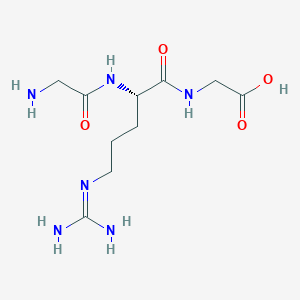

Polymorphism in Peptide Analogs

A study on the peptide analog N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed two polymorphic forms, showcasing the molecular conformation and its implications in polymer science. This compound, with tert-butoxycarbonyl (Boc) protection, demonstrates significant interactions in forming hydrogen-bonded parallel β-sheet-like tapes, an unusual packing for protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).

Advances in Polymer Chemistry

In the realm of polymer chemistry, the synthesis of bromo-tert-butoxycarbonyl (Br-t-BOC)-amino-protected monomers and their subsequent polymerization has been explored. This work demonstrates the versatility of Boc-protected amino groups in creating functional polymers for various applications, further elucidated by the kinetics of the deprotection step and its dependence on solvent polarity (Ritter, Tabatabai, & Herrmann, 2016).

Biofuel Production

A key application in bioengineering is the engineered production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, through a modified amino acid pathway in Escherichia coli. This study highlights the use of engineered enzymes to balance cofactor utilization under anaerobic conditions, achieving 100% theoretical yield, which underscores the chemical's role in renewable energy sources (Bastian et al., 2011).

Novel Synthesis Methods

Research into novel boracycles from 2-amino-2-methylpropan-1-ol with borane methyl sulfide has led to the discovery of unique polycyclic structures. These findings contribute to the development of new methodologies in organoboron chemistry and its applications in synthesis (Baum, Goldberg, & Srebnik, 2006).

Asymmetric Synthesis

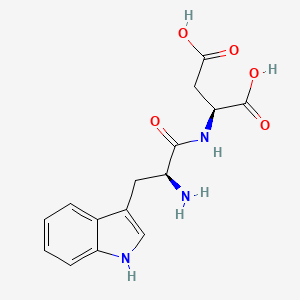

The asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and related compounds from sorbic acid showcases the application of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol derivatives in creating enantiomerically pure substances. This research demonstrates the compound's utility in synthesizing complex molecules for potential pharmaceutical applications (Brambilla et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that aminooxy compounds can selectively react with aldehydes and ketones . These targets play crucial roles in various metabolic processes .

Mode of Action

The compound’s mode of action involves its aminooxy group selectively reacting with aldehydes and ketones produced during certain metabolic processes . This selective reactivity allows the compound to influence these processes .

Biochemical Pathways

Given its reactivity with aldehydes and ketones, it’s likely that it impacts metabolic pathways involving these compounds .

Result of Action

Its ability to selectively react with aldehydes and ketones suggests it could influence cellular processes involving these compounds .

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445705 | |

| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211812-04-3 | |

| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)